Stereoselective Synthesis of 2'-Fluoroarabinonucleosides: A Technical Guide
Stereoselective Synthesis of 2'-Fluoroarabinonucleosides: A Technical Guide
Executive Summary
The introduction of a fluorine atom at the 2'-position of the arabinose sugar ring confers unique metabolic and conformational properties to nucleosides. Unlike their ribo- counterparts, 2'-fluoroarabinonucleosides (2'-FANs) exhibit high resistance to enzymatic hydrolysis (e.g., by purine nucleoside phosphorylase) and adopt a preferred "Northern" (C3'-endo) sugar pucker due to the gauche effect of the highly electronegative fluorine.[] This structural bias is critical for the potency of third-generation antileukemic agents like Clofarabine and Fludarabine .
This guide details the two primary stereoselective workflows for synthesizing 2'-FANs: the Chemical Anhydro-Ring Opening (ideal for pyrimidines) and the Chemo-Enzymatic Transglycosylation (ideal for purines).[]
Part 1: Mechanistic Principles & Stereoelectronic Control[1]
The Stereochemical Challenge
The synthesis of 2'-FANs requires the installation of a fluorine atom at the C2' position in the arabino (up) configuration. Direct nucleophilic fluorination of a 2'-arabino-hydroxyl group is generally avoided because
-
Displacement with Inversion: Attacking a 2'-ribo-leaving group (triflate/imidazylate) with fluoride to yield 2'-arabino-fluoride.[]
-
Anhydro-Ring Opening: Acid-catalyzed opening of a 2,2'-anhydro bridge, which enforces rigid stereocontrol.[]
Visualization: The Anhydro-Ring Opening Mechanism
The following diagram illustrates the stereoelectronic path for converting a ribo-nucleoside to a 2'-fluoro-arabino nucleoside via the 2,2'-anhydro intermediate.[]
Figure 1: Stereoselective opening of the 2,2'-anhydro ring ensures exclusive formation of the 2'-beta-fluorine (arabino) configuration.[]
Part 2: Chemical Synthesis Protocol (Pyrimidines)
For pyrimidine nucleosides (Cytosine, Uracil, Thymine), the most robust method is the formation of the 2,2'-anhydro cycle followed by opening with Hydrogen Fluoride (HF).[]
Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyluracil (2'-F-ara-U)[1]
Reagents:
-
Diphenylcarbonate (DPC)[]
-
Sodium Bicarbonate (
)[] -
HF-Pyridine (70% HF) or TBAF (for milder conditions)[]
Step-by-Step Methodology:
-
Formation of 2,2'-Anhydro Uridine:
-
Suspend Uridine (10 g, 41 mmol) and
(0.2 eq) in anhydrous DMF. -
Add Diphenylcarbonate (1.1 eq).[]
-
Heat to 100°C for 2-4 hours. The reaction proceeds via the formation of a cyclic carbonate intermediate which collapses to the 2,2'-anhydro bond.
-
Checkpoint: Monitor TLC (
:MeOH 4:1).[] The product is more polar than the starting material. -
Crystallize from EtOH to yield the anhydro-base as a white solid (>85% yield).
-
-
Ring Opening (Fluorination):
-
Safety Warning: HF-Pyridine is highly corrosive and toxic.[] Use exclusively in a fume hood with calcium gluconate gel available.[]
-
Dissolve the 2,2'-anhydro uridine (5 g) in anhydrous dioxane or neat HF-Pyridine (15 mL) in a polyethylene vessel (glass will be etched).
-
Heat to 100°C for 8-12 hours.
-
Quenching: Pour the reaction mixture slowly into an ice-cold solution of
or saturated to neutralize. -
Filter the calcium salts and concentrate the filtrate.
-
Purify via silica gel column chromatography (EtOAc/MeOH gradient).[]
-
Why this works: The 2,2'-anhydro bridge locks the sugar conformation.[] The nucleophilic fluoride ion (
Part 3: Chemo-Enzymatic Synthesis (Purines)[1][4][5]
Synthesizing purine 2'-FANs (like Clofarabine) chemically is difficult due to regio-isomer formation (N9 vs. N7 glycosylation) and the instability of purine glycosidic bonds.[] A chemo-enzymatic approach using Purine Nucleoside Phosphorylase (PNP) is superior for stereochemical integrity.[]
Workflow: Transglycosylation for Clofarabine Synthesis
This method utilizes the 2'-F-ara-U (synthesized in Part 2) as the sugar donor and 2-chloroadenine as the acceptor.[]
Figure 2: Convergent synthesis of Clofarabine using PNP-mediated transglycosylation. The enzyme ensures exclusive N9-beta stereochemistry.
Protocol: Enzymatic Transglycosylation[2][6][7]
Reagents:
-
Donor: 2'-F-ara-U (or 2'-F-ara-T)[]
-
Acceptor: 2-Chloroadenine[][4]
-
Enzyme: Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)[]
-
Buffer: Potassium Phosphate (50 mM, pH 7.0)[]
Step-by-Step Methodology:
-
Preparation: Dissolve 2'-F-ara-U (1 eq) and 2-Chloroadenine (0.5 eq) in phosphate buffer. Note that 2-Chloroadenine has low solubility; heating to 50°C aids dissolution.[]
-
Enzyme Addition: Add E. coli PNP (approx. 500 units/mmol of substrate).[]
-
Incubation: Incubate at 50-60°C for 24-48 hours.
-
Equilibrium Control: Since the reaction is reversible, using an excess of the donor (sugar) or removing the byproduct (Uracil) drives the reaction forward.
-
-
Work-up:
-
Filter off unreacted 2-Chloroadenine (if any).[]
-
Adsorb the mixture onto a hydrophobic resin (e.g., SP-207 or C18).[]
-
Elute with a water/ethanol gradient.[] Clofarabine typically elutes after the pyrimidine donor and free bases.
-
Part 4: Data Summary & Quality Control
NMR Identification of Anomers
Distinguishing the
| Parameter | ||
| H1'-H2' Coupling ( | Large (~7-9 Hz) | Small (~2-4 Hz) |
| H1'-F2' Coupling ( | ~15-20 Hz | ~15-20 Hz (Variable, less diagnostic alone) |
| F-NMR Signal | Typically upfield shift | Typically downfield shift |
| C1' Signal | Upfield | Downfield |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Anhydro Opening | Moisture in HF/Pyridine | Ensure strictly anhydrous conditions; use plasticware dried in desiccator. |
| Glass Etching | HF reaction in glass | CRITICAL: Use Teflon (PTFE) or Polyethylene (PE) vessels only.[] |
| Incomplete Enzymatic Conversion | Equilibrium reached | Add excess donor (2'-F-ara-U) or use a "purine scavanger" enzyme system. |
| Regioisomers (N7 vs N9) | Chemical coupling used | Switch to Enzymatic route (PNP is strictly N9 specific for purines).[] |
References
-
Yamada, K., et al. (2009).[] "Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method." Nucleosides, Nucleotides and Nucleic Acids.
-
Montgomery, J. A., et al. (1992).[] "Synthesis and biologic activity of 2-halo-6-amino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purines." Journal of Medicinal Chemistry.
-
Howell, H. G., et al. (1988).[] "Antiviral nucleosides.[][5][6] A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides." Journal of Organic Chemistry.
-
Bauta, D., et al. (2004).[] "A New Process for Antineoplastic Agent Clofarabine."[][7] Organic Process Research & Development.
-
Vorbruggen, H., & Ruh-Pohlenz, C. (2001).[] "Handbook of Nucleoside Synthesis." John Wiley & Sons.[][8] (Standard Reference Text).
Sources
- 2. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 4. US20170044204A1 - Method for the synthesis of clofarabine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,2'-Anhydro-1(B-D-arabinofuranosyl)uracil, 3736-77-4 | BroadPharm [broadpharm.com]
- 7. Efficient syntheses of clofarabine and gemcitabine from 2-deoxyribonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
